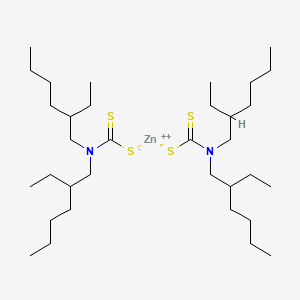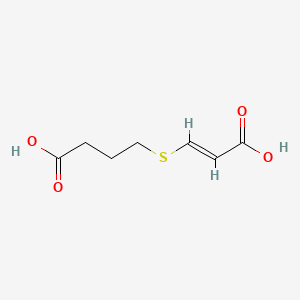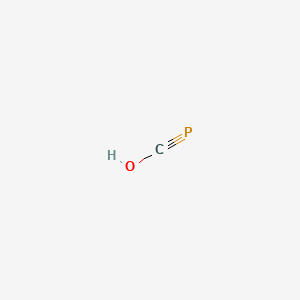
Phosphanylidynemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphanylidynemethanol is a unique organophosphorus compound characterized by the presence of a phosphorus atom double-bonded to a carbon atom, which is also bonded to a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphanylidynemethanol typically involves the reaction of a phosphine with formaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
R3P+CH2O→R3P=CH2OH
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphanylidynemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a phosphanylidenemethanone.
Reduction: The compound can be reduced to form phosphanylidenemethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Phosphanylidenemethanone.
Reduction: Phosphanylidenemethane.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphanylidynemethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphanylidynemethanol involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its unique structure allows it to form stable complexes with metal ions, which can modulate its activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Phosphanylidynemethanol is unique compared to other organophosphorus compounds due to its specific structure and reactivity. Similar compounds include:
Phosphinidenes: Compounds with a phosphorus atom double-bonded to a carbon atom but lacking the hydroxyl group.
Phosphanylidenemethane: A reduced form of this compound.
Phosphanylidenemethanone: An oxidized form of this compound.
These compounds share some reactivity patterns but differ in their specific applications and stability.
This compound stands out due to its versatility and potential for various applications in scientific research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Eigenschaften
CAS-Nummer |
52322-98-2 |
|---|---|
Molekularformel |
CHOP |
Molekulargewicht |
59.992 g/mol |
IUPAC-Name |
phosphanylidynemethanol |
InChI |
InChI=1S/CHOP/c2-1-3/h2H |
InChI-Schlüssel |
OUMCHNPMALRRAV-UHFFFAOYSA-N |
Kanonische SMILES |
C(#P)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


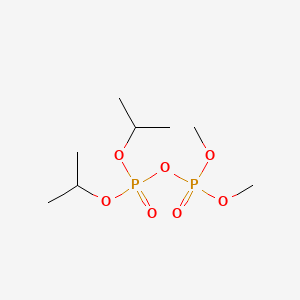

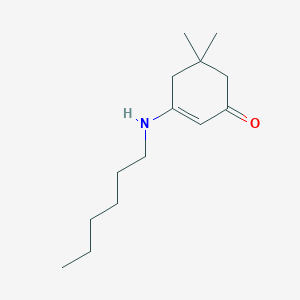

![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)

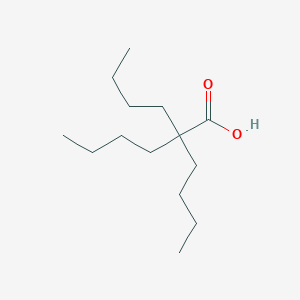
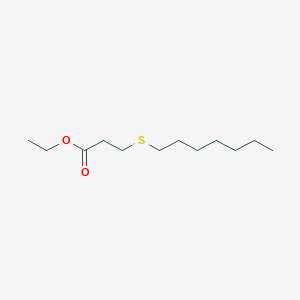
![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
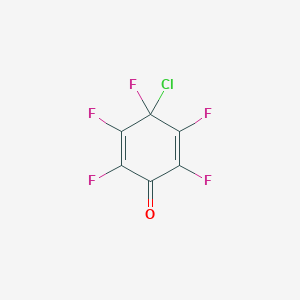
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
